3,5-Diiodobenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

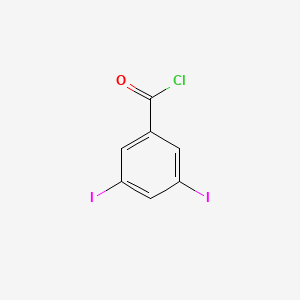

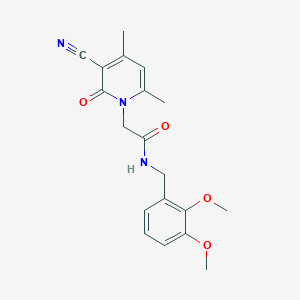

“3,5-Diiodobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClI2O . It is a derivative of benzoyl chloride, where two hydrogen atoms on the benzene ring are replaced by iodine atoms .

Synthesis Analysis

The synthesis of “3,5-Diiodobenzoyl chloride” can be achieved from “3,5-diiodobenzoic acid”. The process involves dissolving “3,5-diiodobenzoic acid” into thionyl chloride (SOCl2) and refluxing the mixture for several hours at 100 °C . The resultant “3,5-diiodobenzoyl chloride” can be used for further reactions .

Molecular Structure Analysis

The molecular structure of “3,5-Diiodobenzoyl chloride” consists of a benzene ring with two iodine atoms and a benzoyl chloride group attached to it . The presence of iodine atoms and the benzoyl chloride group significantly influences the chemical properties of the compound .

科学的研究の応用

Graphene Modification

- Electron Acceptor in Photovoltaic Devices : A study by Stylianakis et al. (2012) explored using 3,5-dinitrobenzoyl chloride, a compound similar to 3,5-diiodobenzoyl chloride, for covalently linking to graphene oxide. This modification enhanced the performance of bulk heterojunction photovoltaic devices, significantly improving power conversion efficiency (Stylianakis et al., 2012).

Chiral Separation

- Chiral Stationary Phases in HPLC : Yu et al. (2016) used 3,5-dinitrobenzoyl chloride for preparing chiral stationary phases for high-performance liquid chromatography (HPLC). These phases facilitated the chiral separation of various compounds, underscoring the role of such chlorides in enhancing separation techniques (Yu et al., 2016).

N-Heterocyclic Carbene Ligands

- Transition-Metal Catalysis : Altenhoff et al. (2004) described the use of N-heterocyclic carbenes derived from bioxazolines, where sterically demanding structures with restricted flexibility, possibly involving compounds like 3,5-diiodobenzoyl chloride, were effective in Suzuki-Miyaura cross-coupling reactions (Altenhoff et al., 2004).

Spectrophotometric Analysis

- Charge-transfer Spectrophotometry : Xiao-hui (2007) researched the spectrophotometric determination of 3,5-dichlorobenzoyl chloride using a charge-transfer reaction. This indicates the potential of dihalogenated benzoyl chlorides in analytical chemistry applications (Yang Xiao-hui, 2007).

Derivative Synthesis

- Synthesis of Bioactive Compounds : Meng (2010) synthesized 3,5-dihydroxy benzonitrile, a key intermediate for various bioactive compounds, indicating the role of similar dihalogenated benzoyl chlorides in complex organic syntheses (C. Meng, 2010).

Ion-Molecule Reactivity

- Study of Ions in Mass Spectrometry : Nelson and Kenttämaa (2001) explored the ion—molecule reactivity of the 3,5-didehydrophenyl cation, generated from compounds like 3,5-dinitrobenzoyl chloride, highlighting the use of such chlorides in mass spectrometric studies (E. Nelson & H. Kenttämaa, 2001).

Safety And Hazards

The safety data sheet for a similar compound, “3,5-Dinitrobenzoyl chloride”, indicates that it causes severe skin burns and eye damage . It is also suspected of causing genetic defects . While this does not directly apply to “3,5-Diiodobenzoyl chloride”, it suggests that similar precautions should be taken when handling “3,5-Diiodobenzoyl chloride”.

特性

IUPAC Name |

3,5-diiodobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClI2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMINPXWCSBLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClI2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodobenzoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)

![3-Methyl-3-[2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]butan-1-ol](/img/structure/B2917821.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2917825.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)